molecular formula C15H10N2O4 B12688940 1,1'-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione CAS No. 39594-44-0

1,1'-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione

Cat. No.: B12688940
CAS No.: 39594-44-0
M. Wt: 282.25 g/mol
InChI Key: VZAIEIIAJMQYPB-UHFFFAOYSA-N
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Description

1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione: is a chemical compound with the molecular formula C15H10N2O4 . It is known for its unique structure, which includes a 5-methyl-1,3-phenylene core linked to two 1H-pyrrole-2,5-dione groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione typically involves the reaction of 5-methyl-1,3-phenylenediamine with maleic anhydride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or xylene, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. The purity of the final product is ensured through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione is unique due to the presence of the methyl group on the phenylene ring, which can influence its chemical reactivity and physical properties. This structural feature can lead to differences in its behavior in various chemical reactions and applications compared to similar compounds .

Properties

CAS No.

39594-44-0

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

1-[3-(2,5-dioxopyrrol-1-yl)-5-methylphenyl]pyrrole-2,5-dione

InChI

InChI=1S/C15H10N2O4/c1-9-6-10(16-12(18)2-3-13(16)19)8-11(7-9)17-14(20)4-5-15(17)21/h2-8H,1H3

InChI Key

VZAIEIIAJMQYPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O

Origin of Product

United States

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